Distinct InhA Binding Mode: Additional Hydrogen Bond to Met98 Backbone NH
X-ray crystallographic analysis reveals that [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol (fragment 4) exhibits a unique binding mode within the InhA active site compared to the closely related pyrazole fragment 9. Fragment 4 forms an additional hydrogen bond between its hydroxyl group and the backbone NH of Met98, an interaction not observed for fragment 9 [1]. Both fragments stack against the nicotinamide ring of NADH and engage the 2-N-pyrazole H-bond with the 20-OH group of NADH, but the extra H-bond of fragment 4 provides a distinct binding pose that is maintained during fragment elaboration [2].
| Evidence Dimension | InhA binding mode - specific hydrogen bond interactions |
|---|---|
| Target Compound Data | Hydroxyl group forms H-bond with Met98 backbone NH, in addition to stacking with NADH and H-bond via pyrazole N2 |
| Comparator Or Baseline | Fragment 9 (1-benzyl-3-methyl-1H-pyrazol-5-amine): stacks with NADH and forms H-bond via pyrazole N2, but lacks the Met98 backbone NH interaction |
| Quantified Difference | Qualitative difference: presence vs. absence of an additional H-bond interaction |
| Conditions | X-ray crystallography of InhA (T2A mutant) co-crystal structures (PDB: 5OIC for fragment 4, 5OIF for fragment 9) at 1.87 Å resolution |
Why This Matters
A distinct and maintained binding pose is a critical advantage in fragment-based drug design, as it provides a reliable structural starting point for chemical elaboration to improve potency while preserving the original binding mode, reducing the risk of false optimization leads.
- [1] Prati, F. et al. ChemMedChem 2018, 13(7), 672-677. Text describing the altered binding mode of pyrazole 4 with an additional interaction with Met98 backbone NH. View Source
- [2] Convery, M.A. et al. RCSB PDB - 5OIC: InhA (T2A mutant) complexed with (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol. X-ray structure at 1.87 Å resolution. View Source
